

Spectroscopic Analysis of Phenylisoxazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-5-phenylisoxazole

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Disclaimer: Spectroscopic data for the specific isomer **4-Methyl-5-phenylisoxazole** is not readily available in the surveyed literature. This guide presents the spectroscopic data for the closely related isomer, 3-Methyl-5-phenylisoxazole, to provide representative data for a compound with the same molecular formula and similar structural motifs. This information is intended for researchers, scientists, and professionals in drug development as a reference for the spectroscopic characterization of this class of compounds.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these compounds. This technical guide provides a summary of the key spectroscopic data for 3-Methyl-5-phenylisoxazole and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Methyl-5-phenylisoxazole.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for 3-Methyl-5-phenylisoxazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.76–7.70	m	2H	Ar-H
7.46–7.37	m	3H	Ar-H
6.33	s	1H	Isoxazole-H
2.33	s	3H	CH ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for 3-Methyl-5-phenylisoxazole

Chemical Shift (δ) ppm	Assignment
169.4	C=N (Isoxazole)
160.2	C-O (Isoxazole)
129.8	Ar-C
128.7	Ar-C
127.4	Ar-C
125.5	Ar-C (Quaternary)
100.0	C-H (Isoxazole)
11.40	CH ₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorption Bands for 3-Methyl-5-phenylisoxazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1610	Strong	C=N Stretch (Isoxazole Ring)
~1580	Strong	C=C Stretch (Aromatic Ring)
~1450	Medium	C-H Bend (CH ₃)
~950-650	Strong	C-H Out-of-plane Bending (Aromatic)

Sample Preparation: KBr-Pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 3-Methyl-5-phenylisoxazole

m/z	Relative Intensity (%)	Assignment
159	High	[M] ⁺ (Molecular Ion)
105	High	[C ₆ H ₅ CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift calibration ($\delta = 0.00$ ppm). The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For ^1H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a wider spectral width of 0-220 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The IR spectrum is recorded by placing the KBr pellet in the sample holder of an FTIR spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor, as well as any impurities in the KBr.

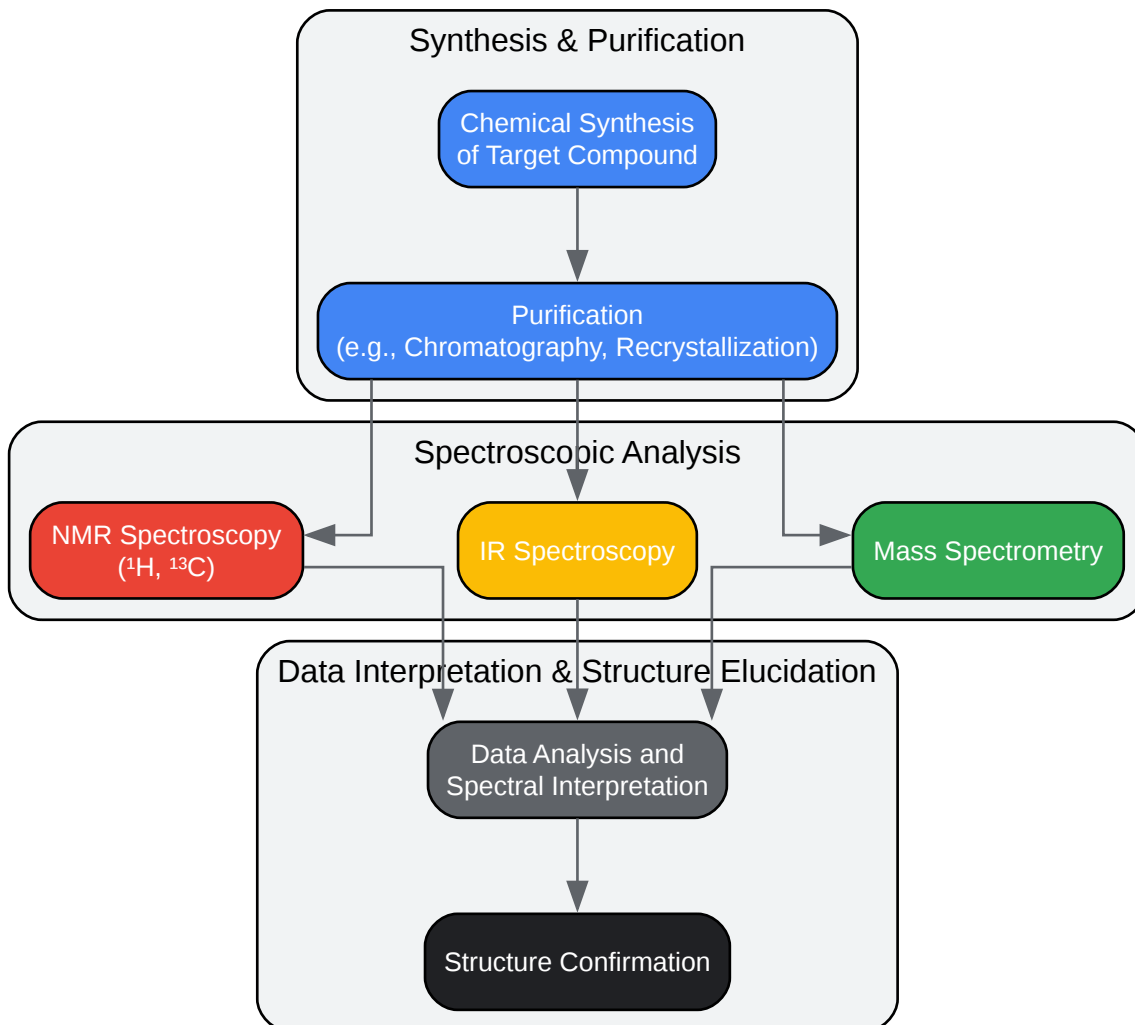
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile, and thermally stable organic molecules. The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M^+). The molecular ion and any fragment ions formed by its subsequent decomposition are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is presented as a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Phenylisoxazole Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076879#spectroscopic-data-nmr-ir-mass-spec-of-4-methyl-5-phenylisoxazole>]

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